Product packaging for AH 7614(Cat. No.:)

AH 7614

Cat. No.: B1532988
M. Wt: 351.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Free Fatty Acid Receptors (FFARs) as G Protein-Coupled Receptors (GPCRs)

Free Fatty Acid Receptors (FFARs) constitute a family of G protein-coupled receptors (GPCRs) that are activated by free fatty acids (FFAs) cenmed.comuni-freiburg.dechem960.comnih.govzhanggroup.org. These receptors play crucial roles as signaling molecules, influencing various physiological processes cenmed.comchem960.com. The FFAR family includes four well-characterized members: FFAR1 (GPR40), FFAR2 (GPR43), FFAR3 (GPR41), and FFAR4 (GPR120) uni-freiburg.dechem960.comnih.govzhanggroup.org. The classification of these receptors often depends on the chain length of the fatty acid ligands they recognize; for instance, short-chain FFAs primarily activate FFA2 and FFA3, while medium- or long-chain FFAs are recognized by FFA1 and FFA4 chem960.comnih.gov.

Biological Significance and Expression Profile of Free Fatty Acid Receptor 4 (FFA4/GPR120)

FFA4/GPR120 is a G protein-coupled receptor that responds to long-chain fatty acids. It is recognized for its significant involvement in metabolic regulation and the control of inflammation. Activation of FFA4 can lead to anti-inflammatory effects and an improvement in insulin (B600854) sensitivity. The receptor plays a role in modulating obesity-induced metaflammation and the secretion of glucagon-like peptide-1 (GLP-1). Upon ligand engagement, FFA4 initiates a cascade of cellular responses, coupling with Gαq/11 proteins to impact downstream signaling proteins such as Akt and ERK1/2. Furthermore, its anti-inflammatory actions are mediated through signaling pathways involving β-arrestin-2.

FFA4/GPR120 exhibits widespread expression across various metabolic and immune tissues and cell types. It is found in human adipose tissue, the intestine, and the pancreas. Specific locations of FFA4 expression include enteroendocrine L-cells, where it regulates GLP-1 secretion, and pancreatic beta-cells, where its activation can enhance glucose-stimulated insulin secretion. In immune cells, FFA4 is expressed in macrophages, where it contributes to the suppression of inflammatory responses, and in eosinophils. Notably, FFA4 expression in macrophages has been observed to increase in the context of obesity. Other tissues where FFA4 is expressed include taste buds, brain, lung, thymus, and pituitary.

FFA4 is activated by long-chain fatty acids, with a particular sensitivity to omega-3 fatty acids. Key endogenous ligands include omega-3 polyunsaturated fatty acids (PUFAs) such as α-linolenic acid (αLA), docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA). Beyond omega-3s, saturated fatty acids with chain lengths ranging from C14 to C18, and unsaturated fatty acids with C16 to C22 chain lengths, have also been shown to activate FFA4. The activation of FFA4 by omega-3 fatty acids triggers receptor phosphorylation, leading to an interaction with β-arrestin-2, which can disrupt inflammatory pathways. This receptor also couples with Gαq/11 proteins to mediate its effects.

Historical Context of AH 7614 Discovery and Initial Characterization as a Research Tool

This compound was initially characterized and described in a publication by Sparks et al. in 2014. From its discovery, this compound was identified as a selective antagonist of FFA4/GPR120. Its mechanism of action involves inhibiting FFA4 activation induced by both naturally occurring fatty acids like linoleic acid and synthetic FFA4 agonists such as GSK137647A. This compound functions as a negative allosteric modulator of FFA4.

The compound demonstrates high selectivity for FFA4 over FFA1, with pIC50 values of 7.1 for human FFA4, and 8.1 for both mouse and rat FFA4, while exhibiting a pIC50 of less than 4.6 for FFA1. This selectivity has established this compound as a valuable research tool for investigating FFA4 signaling and its physiological roles. For example, it has been shown to block agonist-induced increases in intracellular inositol (B14025) monophosphates and the phosphorylation of FFA4.

Table 1: this compound pIC50 Values for FFA4 and FFA1 Receptors

ReceptorSpeciespIC50
FFA4Human7.1
FFA4Mouse8.1
FFA4Rat8.1
FFA1Human<4.6

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.42

Synonyms

4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide

Origin of Product

United States

Chemical Modality and Synthetic Investigations of Ah 7614

Structural Classification and Unique Chemical Features of AH 7614

This compound, formally known as 4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide, is identified by its CAS Number 6326-06-3. chem960.comnih.gov It is also recognized by synonyms such as NSC 31171 and N-xanthen-9-yl-p-Toluenesulfonamide. chem960.comnih.gov The molecular formula of this compound is C₂₀H₁₇NO₃S, with a molecular weight of 351.42 g/mol . chem960.comlww.com

As a crystalline solid, this compound exhibits specific solubility characteristics; it is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 30 mg/ml or 100 mM, and in dimethylformamide (DMF). chem960.comepa.govnih.gov It also shows solubility in ethanol (B145695), though at a lower concentration of up to 8 mg/ml with warming, and is otherwise insoluble in ethanol at room temperature and in water. nih.govnih.gov

Structurally, this compound is characterized by a xanthene-containing chemical scaffold. bldpharm.com Its relatively simple chemical structure includes features commonly found in various anticancer drugs. charchem.org This compound is classified as a selective antagonist of FFAR4 (GPR120), a G protein-coupled receptor. chem960.comnih.gov It functions as a noncompetitive, negative allosteric modulator (NAM) of FFAR4, meaning it binds to a site distinct from the orthosteric binding site to inhibit receptor activity. charchem.org this compound demonstrates high selectivity for FFAR4 over FFAR1, with pIC₅₀ values of 7.1 for human FFAR4 and less than 4.6 for human FFAR1 receptors. Its biological activity includes inhibiting intracellular calcium accumulation induced by agonists such as linoleic acid and GSK 137647A in U2OS osteosarcoma cells expressing the FFAR4 receptor. chem960.com Furthermore, this compound has been shown to block TUG-891-mediated internalization of FFAR4 with a pIC₅₀ of 7.70, and it inhibits agonist-induced elevation of intracellular inositol (B14025) monophosphates and phosphorylation of FFAR4.

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

The synthesis of this compound has been reported, with researchers successfully producing the compound and its chemical derivatives. charchem.org While specific detailed advanced synthetic methodologies for this compound are not extensively elaborated in publicly available research, its existence and the creation of its analogs confirm the feasibility of its chemical synthesis. The process involves chemical derivatization strategies to modify its core structure, leading to compounds with altered pharmacological profiles. charchem.org These derivatization efforts are crucial for exploring structure-activity relationships and developing new chemical tools.

Exploration of this compound Structural Analogs and Their Differential Activities (e.g., TUG-1387)

The investigation of structural analogs of this compound has been instrumental in understanding the functional roles of FFAR4. A notable analog is TUG-1387, which is a close structural relative of this compound. charchem.org TUG-1387 is chemically identified as 4-methyl-N-(9H-xanthen-9-yl)benzamide, with a molecular formula of C₂₁H₁₇NO₂ and a molecular weight of 315.37 g/mol . charchem.org

A key distinction of TUG-1387 is its lack of activity at the FFAR4 receptor, making it a valuable negative control in studies designed to assess FFAR4 function. This differential activity is critical for validating the specific roles of FFAR4 in various biological processes. For instance, while this compound effectively blocks the autocrine differentiation of mouse preadipocytes into an adipocyte phenotype, TUG-1387 does not. bldpharm.comcharchem.org This observation provides strong evidence for a direct involvement of FFAR4 in adipocyte differentiation. bldpharm.comcharchem.org

Another related analog, TUG-1506, formally 4-methyl-N-(9H-thioxanthen-9-yl)benzenesulfonamide, also functions as a noncompetitive, negative allosteric modulator of FFAR4. bldpharm.com The comparison of this compound with analogs like TUG-1387, which possess similar structural backbones but lack FFAR4 activity, allows researchers to confidently attribute observed biological effects to FFAR4 modulation.

Table 1: Key Properties and Activities of this compound and its Analogs

Compound NameFormal Name / Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FFAR4 ActivityFFAR1 ActivityPubChem CID
This compound4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide6326-06-3C₂₀H₁₇NO₃S351.42Antagonist (pIC₅₀=7.1)Antagonist (pIC₅₀<4.6)233085
TUG-13874-methyl-N-(9H-xanthen-9-yl)benzamide6319-64-8C₂₁H₁₇NO₂315.37No activityNot specifiedNot available in search results
TUG-15064-methyl-N-(9H-thioxanthen-9-yl)benzenesulfonamideNot available in search resultsNot available in search resultsNot available in search resultsNegative Allosteric Modulator bldpharm.comNot specifiedNot available in search results

Table 2: this compound Solubility Data

SolventMaximum ConcentrationReference
DMSO30 mg/ml or 100 mM chem960.comnih.govepa.gov
DMF30 mg/ml chem960.comnih.gov
Ethanol8 mg/ml (with warming) nih.gov
H₂OInsoluble nih.gov

Molecular Pharmacology of Ah 7614 at Free Fatty Acid Receptor 4 Ffa4/gpr120

Characterization as a Potent and Selective FFA4 Antagonist

AH 7614, chemically known as 4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide, was initially identified and characterized as an antagonist of FFA4 biomolther.orgnih.govtocris.com. It demonstrates potent and selective antagonistic activity against FFA4/GPR120 across different species tocris.commedchemexpress.commedchemexpress.combio-techne.comrndsystems.comapexbt.comabcam.com.

Research has shown that this compound effectively inhibits the activation of FFA4 induced by various endogenous and synthetic agonists. For instance, it blocks FFA4 activation by polyunsaturated fatty acids such as linoleic acid and arachidonic acid, as well as the synthetic FFA4 agonist GSK137647A biomolther.orgmedchemexpress.comapexbt.comabcam.com. This inhibitory action is observed through the suppression of intracellular calcium responses in FFA4-expressing U2OS cells medchemexpress.combio-techne.comrndsystems.comapexbt.comabcam.com. Furthermore, this compound has been shown to abolish the enhancement of glucose-stimulated insulin (B600854) secretion mediated by GSK137647A in NCI-H716 cells and MIN6 mouse insulinoma cells medchemexpress.comapexbt.com. Its antagonistic effects extend to blocking the TUG-891-mediated internalization of FFA4 from the cell surface, with a reported pIC50 of 7.70 medchemexpress.com. Additionally, this compound inhibits agonist-induced elevation of intracellular inositol (B14025) monophosphates and phosphorylation of FFA4 medchemexpress.com.

The potency of this compound as an FFA4 antagonist is quantified by its pIC50 values, which indicate the negative logarithm of the half-maximal inhibitory concentration.

Table 1: Potency (pIC50) of this compound at FFA4/GPR120

Receptor SpeciespIC50 (this compound)Reference
Human FFA47.1 tocris.commedchemexpress.commedchemexpress.combio-techne.comrndsystems.comapexbt.com
Mouse FFA48.1 medchemexpress.commedchemexpress.comapexbt.com
Rat FFA48.1 medchemexpress.commedchemexpress.comapexbt.com

Elucidation of Negative Allosteric Modulator (NAM) Properties

While initially described simply as an antagonist, subsequent studies elucidated that this compound functions as a negative allosteric modulator (NAM) of FFA4 biomolther.orgnih.govsigmaaldrich.comresearchgate.netscientificlabs.iesigmaaldrich.com. This means that this compound binds to a site on the receptor distinct from the orthosteric binding site (where primary agonists bind) and, upon binding, reduces the efficacy of agonist binding and/or signaling nih.govresearchgate.netnih.gov.

The mechanism of antagonism by this compound involves inhibiting FFA4 signaling induced by a range of both endogenous and synthetic agonists nih.govresearchgate.net. Notably, the antagonistic effect of this compound is saturable, implying that even at high concentrations, it may not completely abolish all agonistic activity, with the exception of GSK137647A, whose agonism can be fully blocked nih.gov. Furthermore, this compound has been shown to act as an inverse agonist at both human and mouse FFA4 researchgate.net. This inverse agonism contributes to its biological effects, including the suppression of adipogenesis, inhibition of glucose uptake, and enhancement of isoprenaline-stimulated lipolysis. These effects are suggested to occur by inhibiting an autocrine feedback loop where free fatty acids (FFAs) activate FFA4 researchgate.netresearchgate.net.

Receptor Selectivity Profile (e.g., over FFA1/GPR40)

A critical aspect of this compound's pharmacological profile is its high selectivity for FFA4 over other related free fatty acid receptors, particularly FFA1 (GPR40) nih.govtocris.commedchemexpress.commedchemexpress.combio-techne.comrndsystems.com. This selectivity is crucial for its utility as a research tool to specifically probe FFA4 function without significant off-target effects on FFA1.

The pIC50 value for this compound at human FFA1 is reported to be less than 4.6, indicating a significantly lower potency at this receptor compared to FFA4 tocris.commedchemexpress.commedchemexpress.combio-techne.comrndsystems.com. This demonstrates that this compound does not antagonize FFA1 nih.govresearchgate.net.

Table 2: Selectivity Profile (pIC50) of this compound

ReceptorpIC50 (this compound)Reference
Human FFA47.1 tocris.commedchemexpress.commedchemexpress.combio-techne.comrndsystems.comapexbt.com
Human FFA1<4.6 tocris.commedchemexpress.commedchemexpress.combio-techne.comrndsystems.com

Agonist Probe-Dependence in Allosteric Modulation

A notable characteristic of this compound's allosteric modulation is its "probe-dependence" nih.govresearchgate.net. This phenomenon refers to the observation that the nature and extent of its allosteric modulation can vary depending on the specific agonist used to activate FFA4.

The classification of this compound as a NAM is supported by its ability to induce a dose-dependent reduction in the efficacy of various FFA4 agonists, rather than simply shifting their potency nih.gov. This probe-dependence has been observed with different classes of FFA4 agonists, including acidic agonists like TUG-891 and Compound A, as well as sulfonamide-based agonists such as TUG-1197 and GSK137647 nih.gov. The inhibitory properties of this compound are thus influenced by the specific agonist probe employed in the experimental setup researchgate.net.

Computational and Experimental Approaches for Ligand-Receptor Interaction Analysis

Understanding the precise molecular interactions between this compound and FFA4 is critical for delineating its pharmacological profile. Both computational and experimental approaches have been employed to analyze these ligand-receptor interactions.

Experimentally, various in vitro assays have been utilized to characterize this compound's effects. These include intracellular calcium mobilization assays, where this compound inhibits calcium increases induced by agonists like linoleic acid and alpha-linolenic acid in FFA4-expressing cells medchemexpress.comapexbt.comglpbio.com. Furthermore, studies have investigated its impact on receptor internalization, demonstrating that this compound blocks TUG-891-mediated FFA4 internalization from the cell surface medchemexpress.com. Assays measuring intracellular inositol monophosphates and receptor phosphorylation have also shown that this compound blocks agonist-induced elevation of these signaling events medchemexpress.com.

From a structural perspective, it has been hypothesized that the incorporation of a xanthene group within the sulfonamide chemotype of this compound facilitates high-affinity binding to a site on FFA4 distinct from the orthosteric binding pocket typically occupied by sulfonamide agonists nih.gov. While direct structural data (e.g., crystal structures) for this compound bound to FFA4 are not extensively detailed in the provided snippets, the use of computational studies, such as calculated binding energy, alongside experimental techniques like arrestin-3 recruitment assays, is indicative of efforts to elucidate the molecular basis of its interaction researchgate.netresearchgate.net. The ongoing development of specific binding assays is expected to further clarify the binding sites and characteristics of FFA4 ligands, particularly in light of variable potency and efficacy results observed across different assay systems nih.gov.

Cellular and Subcellular Mechanistic Elucidation of Ah 7614 S Actions

Inhibition of Agonist-Induced Intracellular Calcium Signaling

A primary signaling pathway activated by FFA4 upon agonist binding is the Gαq/11 pathway, which leads to an increase in intracellular calcium ([Ca2+]i). researchgate.net AH 7614 has been demonstrated to be a powerful inhibitor of this response. caymanchem.com In cellular assays using U2OS osteosarcoma cells engineered to express the FFA4 receptor, this compound effectively blocks the accumulation of intracellular calcium induced by both the natural fatty acid, linoleic acid, and synthetic FFA4 agonists. caymanchem.com

Detailed studies have quantified this inhibitory effect. This compound potently inhibits calcium release induced by α-linolenic acid (aLA) and the synthetic agonist TUG-891 in Flp-In T-REx 293 cells expressing human FFA4. nih.gov The potency of this inhibition, measured as pIC50 (the negative log of the half-maximal inhibitory concentration), varies slightly depending on the agonist being blocked. nih.gov

Inhibition of Agonist-Induced Calcium Release by this compound
AgonistpIC50 ValueReference
α-Linolenic acid (aLA)7.51 ± 0.08 nih.gov
TUG-8918.13 ± 0.08 nih.gov

Impact on G Protein Coupling and Downstream Signal Transduction Pathways

The action of this compound extends beyond calcium signaling to the entire G protein-coupled signaling cascade. It effectively blocks the initial step of Gαq/11 protein coupling, which is responsible for activating phospholipase C and generating inositol (B14025) phosphates. researchgate.net Pre-treatment of cells with this compound prevents the agonist-induced accumulation of inositol monophosphate (IP1), a key second messenger in this pathway. nih.gov

Furthermore, FFA4 activation triggers other crucial downstream pathways, including the recruitment of β-arrestin proteins. nih.govacs.org β-arrestin recruitment is involved in receptor desensitization, internalization, and initiating a separate wave of signaling, including the activation of extracellular signal-regulated kinases (ERK). this compound is a potent inhibitor of agonist-promoted β-arrestin-2 recruitment to both human and murine versions of the FFA4 receptor. nih.gov Research also suggests that this compound can act as an inverse agonist for β-arrestin2 recruitment, reducing its constitutive, or baseline, activity. gla.ac.uk

Inhibition of Agonist-Induced β-arrestin-2 Recruitment by this compound (Human FFA4)
AgonistpIC50 ValueReference
α-Linolenic acid (aLA)7.66 ± 0.05 nih.gov
TUG-8917.55 ± 0.07 nih.gov

Regulation of FFA4 Phosphorylation and Dephosphorylation Dynamics

Upon activation by an agonist, G protein-coupled receptors (GPCRs) like FFA4 are rapidly phosphorylated on serine and threonine residues within their intracellular domains. nih.govacs.org This phosphorylation is a critical step that facilitates the binding of β-arrestins, leading to receptor desensitization and internalization. acs.org this compound has been shown to block this agonist-induced phosphorylation of the FFA4 receptor in a time-dependent manner. nih.govgla.ac.uk By preventing this initial step, this compound effectively halts the subsequent processes of arrestin recruitment and receptor trafficking. nih.govacs.org The compound can also be used experimentally to study the process of dephosphorylation; by adding this compound after phosphorylation has been induced by an agonist, the subsequent removal of phosphate (B84403) groups can be monitored, with studies showing complete dephosphorylation of FFA4 within 25 minutes. gla.ac.uk

The phosphorylation of FFA4 is carried out by a family of enzymes known as G protein-coupled receptor kinases (GRKs). gla.ac.uk Studies using selective inhibitors have begun to identify which specific GRKs are involved in regulating FFA4. gla.ac.uk Evidence suggests that GRK6 plays a role in mediating the phosphorylation of the FFA4 receptor itself. gla.ac.uk Interestingly, the recruitment of β-arrestin 2 appears to be regulated by multiple kinases, as this process was most effectively inhibited by a combination of a GRK6 inhibitor and a GRK2/3 inhibitor. gla.ac.uk

Influence on Receptor Internalization and Trafficking

A direct consequence of agonist-induced FFA4 phosphorylation and β-arrestin recruitment is the internalization of the receptor from the cell surface into intracellular compartments. nih.govnih.govacs.org This process serves to regulate the number of receptors available for signaling. This compound potently blocks the agonist-mediated internalization of FFA4. medchemexpress.comnih.gov For instance, it inhibits TUG-891-mediated internalization with a pIC50 of 7.70. medchemexpress.comnih.gov In addition to blocking agonist-induced effects, some research indicates that this compound can function as an inverse agonist, reducing the constitutive or spontaneous internalization that FFA4 receptors may undergo even in the absence of an agonist. gla.ac.uk

Investigation of Signaling Bias Phenomena in FFA4 Activation

This compound's classification as a negative allosteric modulator (NAM) underlies its complex pharmacology. nih.gov One key feature of its allosteric nature is "probe dependence," where the degree of inhibition by this compound can vary depending on the specific agonist used to activate the receptor. nih.gov This suggests that different agonists may stabilize slightly different active conformations of the receptor, which are then differentially affected by the binding of this compound at its allosteric site. nih.gov

Furthermore, investigations have revealed that this compound may exhibit biased allosteric modulation, meaning it can differentially affect the various signaling pathways branching from the receptor. gla.ac.uk For example, modest inverse agonism at the Gαq pathway was observed only at intermediate levels of receptor expression, while inverse agonism at the Gαi pathway was observed at all expression levels. gla.ac.uk This highlights the complexity of its modulatory effects, which can be influenced by both the specific downstream pathway being measured and the cellular context, such as the level of receptor expression. gla.ac.uk The antagonistic effect of this compound is also described as saturable, which means that at high concentrations, it may leave some residual agonist activity, a characteristic feature of allosteric modulators. nih.gov

Research Applications and Contributions to Ffa4/gpr120 Biology

Application in Pre-clinical Animal Models for Mechanistic Understanding

AH 7614's application in pre-clinical animal models and in vitro cellular systems has significantly advanced the mechanistic understanding of FFA4/GPR120 biology. Its selectivity for FFA4 over other free fatty acid receptors, such as FFA1, makes it a valuable pharmacological probe. tocris.comwikipedia.orgmedchemexpress.comrndsystems.com

Dissecting the Role of FFA4 in Metabolic Regulation Pathways

This compound has been extensively utilized to elucidate the involvement of FFA4 in various metabolic regulation pathways. Studies employing this compound have revealed its impact on adipocyte function, glucose homeostasis, and hepatic lipid metabolism.

In adipocyte models, this compound, acting as an inverse agonist, has been shown to suppress adipogenesis, inhibit glucose uptake, and enhance isoprenaline-stimulated lipolysis. researchgate.netbiorxiv.org This suggests that FFA4 plays a role in regulating adipocyte differentiation and lipid mobilization. Furthermore, research indicates that during adipogenic differentiation, endogenous free fatty acids (FFAs) are released in sufficient quantities to activate FFA4, and this compound effectively inhibits this autocrine feedback loop, thereby suppressing adipogenesis. researchgate.netbiorxiv.orgresearchgate.net

The compound has also contributed to understanding FFA4's role in glucose-stimulated insulin (B600854) secretion (GSIS). It has been used to confirm the involvement of FFA4 in the effects of FFA4 agonists on GSIS in mouse MIN6 insulinoma cells and glucagon-like peptide-1 (GLP-1) release from human intestinal NCI-H716 cells. acs.org In pancreatic islets, FFA4 plays a pivotal role in regulating insulin and glucagon (B607659) synthesis, as well as suppressing somatostatin (B550006) release. The combination of the FFA4 agonist TUG-891 with the M3 agonist oxotremorine (B1194727), in the presence of this compound, resulted in a 2.5-fold reduction in the impact of oxotremorine on insulin release, highlighting FFA4's contribution to insulin secretion. gla.ac.uk

In the context of hepatic metabolism, this compound has been used in in vitro models of liver X receptor-mediated hepatocellular steatosis. It was observed that docosahexaenoic acid (DHA)-induced inhibition of lipid accumulation was blunted by this compound, and this effect was absent in primary hepatocytes from FFA4-deficient mice, underscoring FFA4's role in mitigating hepatic steatosis. researchgate.net

Table 1: Effects of this compound on Metabolic Parameters in Pre-clinical Studies

Metabolic Pathway/ProcessObserved Effect of this compoundMechanism/Context
AdipogenesisSuppressedInhibition of autocrine FFA4 feedback loop during differentiation researchgate.netbiorxiv.orgresearchgate.net
Glucose Uptake (Adipocytes)InhibitedIn adipocytes researchgate.netbiorxiv.org
Lipolysis (Isoprenaline-stimulated)EnhancedIn adipocytes researchgate.netbiorxiv.org
Glucose-Stimulated Insulin Secretion (GSIS)Confirmed FFA4 involvement by blocking agonist effectsIn mouse MIN6 insulinoma cells acs.org
GLP-1 ReleaseConfirmed FFA4 involvement by blocking agonist effectsIn human intestinal NCI-H716 cells acs.org
Hepatic Lipid AccumulationBlunted DHA-induced inhibitionIn in vitro hepatocellular steatosis model researchgate.net
Insulin Release (Pancreatic Islets)Reduced impact of M3 agonist-induced releaseSuggests FFA4's role in insulin secretion gla.ac.uk

Contribution to Understanding Anti-inflammatory Processes in Various Tissues (e.g., bladder, lung)

This compound has been instrumental in clarifying the role of FFA4 in anti-inflammatory processes. Its use has provided evidence for FFA4's involvement in mitigating inflammation in specific tissues.

In studies concerning bladder inflammation, this compound was employed to demonstrate FFA4's role in cyclophosphamide-induced interstitial cystitis by inhibiting the inflammatory response in bladder cells. researchgate.net This highlights FFA4 as a potential target for inflammatory conditions affecting the urinary system.

While FFA4 is expressed in the lung, particularly in the airway epithelium, comprehensive studies on its anti-inflammatory function in this tissue using this compound are still developing. nih.govacs.orgsci-hub.senih.gov However, this compound has been utilized in investigations of FFA4 phosphorylation in lung tissues from wild-type and FFA4 knockout mice, aiming to understand the receptor's signaling in this organ. gla.ac.uk

It is important to note that in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound, when administered with opioid agonists, did not alleviate the symptoms of colitis under the tested conditions, suggesting that its anti-inflammatory effects may be context-dependent or require different experimental paradigms in this specific model. researchgate.net

Elucidating Organ-Specific FFA4 Functions (e.g., islet macrophages, lung tissue, liver)

The selective antagonistic properties of this compound have enabled researchers to delve into the organ-specific functions of FFA4.

Islet Macrophages and Pancreatic Islets: FFA4 is expressed in various cell types within the pancreatic islets, including α, β, δ, and γ cells. gla.ac.uk Research indicates that FFA4 plays a crucial role in regulating the synthesis of insulin and glucagon, and in suppressing the release of somatostatin from the islets of Langerhans. gla.ac.uk this compound's use has contributed to understanding how FFA4 influences these critical endocrine functions.

Lung Tissue: FFA4 expression is notable in the lung, specifically within the airway epithelium, which comprises mucous-secreting goblet cells and ciliate columnar epithelial cells. nih.govacs.orgsci-hub.senih.gov Although the full extent of FFA4's biological function in the lung is still under investigation, this compound has been applied in studies examining FFA4 phosphorylation in lung tissues, providing preliminary insights into its signaling in this organ. gla.ac.uk

Liver: FFA4 is expressed in liver tissue. wikipedia.orgnih.govresearchgate.net As mentioned previously, this compound has been used in in vitro models to demonstrate FFA4's role in regulating hepatic lipid accumulation, specifically in the context of hepatocellular steatosis. researchgate.net

Splenic Macrophages: this compound has been instrumental in confirming a specific role for FFA4 on splenic macrophages. This receptor is involved in the release of a lysophosphatidic acid species, which contributes to systemic resistance against platinum-containing chemotherapeutics. nih.govresearchgate.net

Brown Fat: Studies utilizing this compound have helped to identify a role for FFA4 in the activation of brown fat, a tissue important for thermogenesis and energy expenditure. nih.govresearchgate.net

Enabling Studies of Endogenous FFA4 Activity and Autocrine Feedback Loops

This compound's distinct pharmacological profile, particularly its selective antagonism and inverse agonism, makes it an invaluable tool for investigating endogenous FFA4 activity and the existence of autocrine feedback loops. wikipedia.orgnih.govmedchemexpress.comcaymanchem.comrndsystems.comresearchgate.netbiorxiv.org

The compound has been pivotal in demonstrating that during adipogenic differentiation, sufficient endogenous free fatty acids are released to activate FFA4. This compound's ability to inhibit this process provides strong evidence for an autocrine feedback loop where locally produced FFAs activate FFA4 to regulate adipogenesis. nih.govresearchgate.netbiorxiv.orgresearchgate.net This highlights the importance of endogenous ligands in modulating cellular processes via FFA4.

Furthermore, in lipolysis experiments, this compound enhanced isoprenaline-stimulated lipolysis. This observation suggests that this compound might be inhibiting ligand-independent FFA4 signaling or FFA signaling that does not necessitate the release of FFAs from the cell, thereby shedding light on the complex mechanisms of FFA4 activation and its role in lipid metabolism. researchgate.netbiorxiv.org

This compound has also been effectively used to block agonist-mediated phosphorylation of mouse FFA4. acs.orggla.ac.uk This application is crucial for dissecting the downstream signaling pathways activated by FFA4 and for understanding how the receptor's activity is regulated at a molecular level. By inhibiting phosphorylation, researchers can identify the specific kinases and adaptor proteins involved in FFA4 signaling.

Table 2: Contribution of this compound to Studying Endogenous FFA4 Activity

Aspect of Endogenous ActivityContribution of this compoundResearch Finding
Autocrine Feedback LoopsInhibition of adipogenesisDemonstrated that endogenous FFAs activate FFA4 to suppress adipogenesis nih.govresearchgate.netbiorxiv.orgresearchgate.net
Ligand-Independent SignalingEnhanced lipolysisSuggests inhibition of ligand-independent FFA4 signaling or non-released FFA signaling researchgate.netbiorxiv.org
Receptor PhosphorylationBlocked agonist-mediated phosphorylationProvided insights into FFA4 signaling pathways acs.orggla.ac.uk
Specificity of FFA4 InvolvementUsed with inactive analogue (TUG-1387)Strengthened evidence for direct FFA4 role in processes like preadipocyte differentiation nih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Identification of Key Structural Features Essential for FFA4 Antagonism and Allosteric Modulation

AH 7614 is characterized as a sulfonamide-based compound with a xanthene group. biomol.commdpi.com Research has indicated that the introduction of this xanthene group into the sulfonamide chemotype is crucial for its high-affinity binding to FFA4. mdpi.com While many FFA4 agonists contain a carboxylate or a bioisostere that interacts with a specific arginine residue (Arg99) in the orthosteric binding pocket, this compound's distinct chemical structure suggests it binds to a different site, leading to its classification as a negative allosteric modulator (NAM). mdpi.com

Studies have shown that this compound acts as a NAM by reducing the efficacy of various FFA4 agonists, including both acidic agonists like TUG-891 and CpdA, and sulfonamide-based agonists such as TUG-1197 and GSK137647. mdpi.com This "probe-dependence" in its inhibitory properties, where the nature of allosteric modulation varies depending on the specific agonist, further supports its allosteric mode of action. nih.govmdpi.comresearchgate.netresearchgate.net The antagonistic effect of this compound is saturable, meaning it does not fully block the receptor's activity, which is characteristic of an allosteric modulator. researchgate.netmdpi.com

The core structural features of this compound, particularly the 4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide scaffold, are essential for its selective FFA4 antagonism. biomol.comcaymanchem.comzhanggroup.org A closely related chemical analog, 4-methyl-N-(9H-xanthen-9-yl)benzamide (TUG-1387), which lacks the sulfonyl group, has been synthesized and found to be devoid of FFA4 activity, highlighting the importance of the sulfonamide moiety for the observed antagonism. nih.govresearchgate.net

Rational Design and Synthesis of Derivatives for SAR Expansion

The understanding derived from SAR studies and computational insights forms the basis for the rational design and synthesis of derivatives. For this compound, the synthesis of derivatives has been undertaken to further explore its SAR and to understand the specific chemical features contributing to its allosteric modulation of FFA4. nih.govresearchgate.netresearchgate.net

As noted, small chemical changes in allosteric GPCR ligands can significantly alter their allosteric behavior. researchgate.net This principle has been applied to this compound, leading to the synthesis of derivatives to assess their activity at FFA4. researchgate.net The synthesis of TUG-1387, a derivative structurally similar to this compound but lacking FFA4 activity, serves as a crucial control compound for future studies to define FFA4-specific biological effects. nih.govresearchgate.net This exemplifies how rational design, based on SAR insights, can yield valuable pharmacological tools. nih.govresearchgate.net

The development of new FFA4 ligands, including both agonists and antagonists, often involves systematic SAR studies of various scaffolds. For instance, sulfonamide derivatives bearing a diaryl ether (DE) scaffold have been designed, and their SAR systematically studied, leading to the identification of selective FFA4 activators. researchgate.net While this example pertains to agonists, the underlying principles of rational design and SAR expansion are applicable to antagonists like this compound and its derivatives. The goal is to identify key pharmacophores and optimize properties such as potency, selectivity, and binding characteristics.

Table 1: Key Characteristics of this compound

PropertyValueSource
Formal Name4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide biomol.comcaymanchem.com
Molecular FormulaC20H17NO3S focusbiomolecules.comtocris.combiomol.com
Molecular Weight351.42 g/mol focusbiomolecules.comtocris.combiomol.com
CAS Number6326-06-3 focusbiomolecules.comtocris.combiomol.com
PubChem CID233085 tocris.comabcam.comzhanggroup.orguni-freiburg.deuni-freiburg.dezhanggroup.org
Target ReceptorFree Fatty Acid Receptor 4 (FFA4/GPR120) focusbiomolecules.comtocris.combiomol.comabcam.com
ActivitySelective Antagonist, Negative Allosteric Modulator (NAM) tocris.commedchemexpress.comnih.govmdpi.com
Human FFA4 pIC507.1 tocris.commedchemexpress.comprobechem.com
Mouse FFA4 pIC508.1 medchemexpress.comprobechem.com
Rat FFA4 pIC508.1 medchemexpress.comprobechem.com
Human FFA1 pIC50<4.6 tocris.commedchemexpress.comprobechem.com
SolubilitySoluble in DMSO (up to 50 mg/ml), Ethanol (B145695) (up to 8 mg/ml), DMF (30 mg/ml) focusbiomolecules.comtocris.combiomol.comabcam.comagscientific.comprobechem.comcaymanchem.com

Advanced Methodologies Employed in Ah 7614 Research

Functional Assays for Receptor Binding and Activity

Functional assays are indispensable for evaluating the interaction of AH 7614 with FFA4 and its subsequent impact on receptor activity. These assays provide insights into the compound's potency, efficacy, and mode of antagonism.

Intracellular Calcium Mobilization

Intracellular calcium mobilization assays are widely used to monitor G protein-coupled receptor (GPCR) activation, particularly those coupled to Gq/11 proteins, which lead to the release of calcium from intracellular stores. This compound has been consistently shown to block the intracellular Ca2+ response induced by various FFA4 agonists. For instance, in FFA4-expressing U2OS osteosarcoma cells, this compound (at concentrations ranging from 0.063 to 1 µM) effectively inhibits the increase in intracellular Ca2+ triggered by linoleic acid and the synthetic FFA4 agonist GSK137647A. medchemexpress.comrndsystems.comapexbt.comarctomsci.com Similarly, in bovine endometrial (BEND) cells, this compound inhibits docosahexaenoic acid (DHA)-induced intracellular calcium mobilization. researchgate.net The inhibition of calcium mobilization by this compound is concentration-dependent. apexbt.comapexbt.com Studies have confirmed that Gαq/11 coupling is essential for FFA4-mediated intracellular calcium mobilization. gla.ac.uk

Beta-Arrestin Recruitment

Beta-arrestin recruitment assays measure the translocation of beta-arrestin proteins to activated GPCRs, a process often associated with receptor desensitization and internalization, as well as G-protein independent signaling. This compound effectively blocks agonist-induced beta-arrestin recruitment to FFA4. medchemexpress.comarctomsci.comgla.ac.uk For example, this compound (0.001-10 µM; 15 min) blocks TUG-891-mediated internalization of FFA4 from the cell surface, with a pIC50 of 7.70. medchemexpress.comarctomsci.com Research indicates that FFA4 can recruit beta-arrestin 2, and this pathway is particularly important for its anti-inflammatory effects. mdpi.comnih.gov The inhibition of beta-arrestin 2 recruitment by this compound can be saturable, which is a characteristic feature of negative allosteric modulators. researchgate.netresearchgate.net

Inositol (B14025) Monophosphate (IP1) Assays

Inositol monophosphate (IP1) assays are used to quantify the accumulation of IP1, a stable metabolite of inositol phosphates, which is generated downstream of Gq/11-coupled GPCR activation. This compound has been demonstrated to block the agonist-induced elevation of intracellular inositol monophosphates. medchemexpress.comarctomsci.comgla.ac.ukresearchgate.net This inhibition is concentration-dependent. researchgate.net The complete blockade of IP1 accumulation by Gαq/11 elimination through genome editing confirms that Gαq/11 coupling to agonist-activated FFA4 is essential for this signaling outcome. gla.ac.uk

Table 1: Summary of this compound's Activity in Functional Assays

Assay TypeTarget ReceptorAgonist UsedCell LineThis compound Effect (pIC50/IC50)Key FindingsReference
Calcium MobilizationHuman FFA4Linoleic acid, GSK137647AU2OS cellsBlocks Ca2+ response (0.063-1 µM)Concentration-dependent inhibition of agonist-induced Ca2+ increase. medchemexpress.comrndsystems.comapexbt.comarctomsci.com
Calcium MobilizationFFA4, FFA1DHABEND cellsInhibits DHA-induced Ca2+ mobilizationConfirms antagonism of FFA4, and also FFA1. researchgate.net
Beta-Arrestin RecruitmentFFA4TUG-891U2OS cellsBlocks internalization (pIC50=7.70)Inhibits agonist-mediated receptor internalization. medchemexpress.comarctomsci.comgla.ac.uk
Beta-Arrestin RecruitmentFFA4TUG-891, Cpd A, GSK137647A, TUG-1197HEK293T cellsBlocks recruitment (Saturable inhibition)Acts as a negative allosteric modulator. researchgate.netresearchgate.net
Inositol MonophosphateHuman FFA4Agonists (e.g., TUG-891)Cells expressing hFFA4-mVenusBlocks IP1 accumulation (10 µM)Inhibits Gq/11-dependent signaling. medchemexpress.comarctomsci.comgla.ac.ukresearchgate.net

Table 2: this compound Selectivity and Potency

ReceptorSpeciespIC50Reference
FFA4Human7.1 medchemexpress.comrndsystems.comapexbt.comarctomsci.comprobechem.com
FFA4Mouse8.1 medchemexpress.comarctomsci.comprobechem.com
FFA4Rat8.1 medchemexpress.comarctomsci.comprobechem.com
FFA1Human<4.6 medchemexpress.comrndsystems.comarctomsci.comprobechem.com

Genetic Manipulation Techniques for FFA4 Pathway Validation

Genetic manipulation techniques are crucial for establishing the causal role of FFA4 in cellular and physiological processes, and for validating that this compound's effects are indeed mediated through this receptor.

siRNA (small interfering RNA)

siRNA is employed to transiently reduce the expression of specific genes, such as FFA4, thereby allowing researchers to observe the consequences of reduced receptor levels on cellular functions. Studies have utilized FFA4 siRNA transfection to validate the receptor's involvement in various biological outcomes. For instance, the protective effects of docosahexaenoic acid (DHA) and the FFA4 agonist TUG-891 against lipid accumulation in cultured hepatoma cells were attenuated by FFA4 siRNA transfection. nih.gov Similarly, the anti-inflammatory effect observed in bladder cells, which was reversed by FFA4 antagonist AH7614, was also abolished by siRNA transfection of FFA4. biomolther.orgresearchgate.net This demonstrates that the observed effects are indeed dependent on FFA4 expression.

CRISPR-mediated Knockout Models

CRISPR/Cas9 genome editing offers a precise method for creating stable knockout cell lines or animal models lacking specific genes, providing robust evidence for gene function. FFA4 knockout (KO) models have been instrumental in validating the FFA4 pathway. For example, the protective effects of n-3 polyunsaturated fatty acids (PUFAs) and the FFA4 agonist Compound A (CpdA) against alcoholic hepatic steatosis and Kupffer cell activation were not observed in Ffa4 KO mice. mdpi.com This confirms that FFA4 is a mediator of these protective effects. In the context of adipogenesis, DHA-enhanced adipogenesis failed to occur in 3T3-L1 cells lacking FFA4, and AH-7614 inhibited adipogenesis of primary human preadipocytes, suggesting a broad requirement for FFA4 in this process. nih.gov Furthermore, CRISPR/Cas9 has been used to eliminate specific G proteins (Gαq and Gα11) or arrestin2 and arrestin3 from HEK293 cells. This allowed researchers to define the relative contribution of G proteins, arrestins, and receptor phosphorylation to FFA4 signaling outcomes, confirming that the lack of FFA4-mediated intracellular Ca2+ elevation in Gαq/Gα11-null cells and agonist-mediated receptor internalization in arrestin2/3-null cells are consistent with canonical signaling pathways. gla.ac.ukresearchgate.net

Biochemical and Imaging Techniques for Protein Localization and Modification

Biochemical and imaging techniques provide critical information on the molecular events occurring upon receptor activation or inhibition, including protein phosphorylation and cellular localization.

Western Blotting for Phosphorylation

Western blotting is a widely used biochemical technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation. In the context of this compound research, Western blotting has been used to assess the phosphorylation status of FFA4 and downstream signaling proteins. This compound effectively blocks agonist-induced phosphorylation of FFA4. medchemexpress.comarctomsci.comresearchgate.netgla.ac.uk For instance, AH-7614 (10 µM) inhibits TUG-891-induced FFA4 phosphorylation in a time-dependent manner, as observed using phospho-specific antibodies against Thr347 and Thr349/Ser350 sites on FFA4. gla.ac.uk

Beyond the receptor itself, Western blotting is employed to investigate the phosphorylation of key signaling molecules downstream of FFA4. For example, DHA-induced autophagy activation and protection against palmitate-induced apoptosis in MIN6 cells were attenuated by this compound, with Western blot analysis showing changes in phosphorylated protein kinase B (Akt), mammalian target of rapamycin (B549165) (mTOR), unc51 like autophagy activating kinase 1 (ULK1), and Beclin-1. e-enm.org Similarly, this compound was used to demonstrate that the anti-inflammatory action of a fatty acid analogue, NKS3, which involved suppressing the NF-κB pathway, was completely prevented by AH-7614, with Western blot confirming inhibition of phosphorylation of inhibitor-kappaBα (IκBα) and RelA (P65). researchgate.net Western blot analysis also confirmed that the GPR40 agonist GW9508 activated AMPK via a GPR40-dependent mechanism, as AH-7614 (a GPR120 antagonist) had no effect on AMPK phosphorylation, thus confirming the specificity of the GPR40 pathway. nih.gov

Immunocytochemistry (ICC)

Immunocytochemistry is an imaging technique that uses antibodies to visualize the localization of specific proteins within cells. This technique provides spatial information about receptor distribution and trafficking. ICC has been used to demonstrate the localization of FFA4. For instance, FFA4 receptors were localized to the cell membrane in bovine endometrial (BEND) cells. researchgate.net Notably, endogenous FFA4 has been shown to localize to the primary cilium of undifferentiated, confluent 3T3-L1 preadipocytes, as well as to the primary cilium of primary preadipocytes isolated from mouse and human white adipose tissue. nih.gov Furthermore, immunocytochemistry can display the distribution of phosphorylated FFA4 and illustrate FFA4 internalization with long-term exposure to agonists. gla.ac.uk The ability of this compound to block agonist-mediated internalization of FFA4, as observed in functional assays, can be visually confirmed and studied using ICC. medchemexpress.comarctomsci.comgla.ac.uk

Future Research Directions and Unresolved Questions Regarding Ah 7614 and Ffa4 Biology

Further Elucidation of Allosteric Binding Site Characteristics and Ligand-Binding Thermodynamics

While AH 7614 has been identified as a negative allosteric modulator (NAM) of FFA4, its precise mechanism of antagonism and the characteristics of its allosteric binding site remain areas for deeper exploration mdpi.comresearchgate.netnih.gov. Research indicates that this compound inhibits FFA4 signaling induced by various endogenous and synthetic agonists, but the nature of this allosteric modulation can be probe-dependent researchgate.netnih.gov. Future studies should aim to fully characterize the allosteric binding site of this compound on FFA4, potentially through advanced structural biology techniques such as X-ray crystallography or cryo-electron microscopy, to provide atomic-level insights into its interaction.

Understanding the ligand-binding thermodynamics, including enthalpy and entropy contributions, would further clarify the driving forces behind this compound's interaction with FFA4. The development of specific binding assays could also be beneficial in thoroughly examining the binding sites and characteristics of FFA4 ligands, particularly in light of varying potency and efficacy results observed across different assay types mdpi.com. Such detailed thermodynamic and structural analyses would contribute significantly to the rational design of next-generation FFA4 modulators.

Comprehensive Profiling of this compound's Selectivity and Potential Off-Target Effects in Diverse Research Contexts

Although this compound demonstrates selectivity for FFA4 over FFA1, a comprehensive profiling of its selectivity against a broader range of G protein-coupled receptors (GPCRs) and other protein targets is essential tocris.comrndsystems.commedchemexpress.combioscience.co.uk. This would help to fully understand any potential off-target effects, especially when this compound is used in complex biological systems or in vivo studies nih.govresearchgate.netscispace.com. For instance, despite the documented selectivity of other FFA4 agonists like TUG-891, the possibility of in vivo off-target effects still exists, suggesting the need for concomitant administration of antagonists like this compound for verification nih.gov.

Given that this compound's chemical structure contains features found in some anti-cancer drugs, it underscores the importance of thoroughly investigating its off-target profile in various research contexts researchgate.netnih.gov. This comprehensive profiling would involve broad pharmacological screening and potentially phenotypic assays to identify any unintended interactions that could confound experimental results or limit its utility as a highly specific research tool.

Investigation of this compound's Utility in Exploring Additional FFA4-Mediated Biological Processes

This compound has already proven valuable in confirming FFA4's involvement in several biological processes, such as glucose-stimulated insulin (B600854) secretion, GLP-1 release, and the regulation of intracellular calcium medchemexpress.comapexbt.comacs.org. It has also been used to explore FFA4's role in inflammation-induced osteoclast formation, bone resorption, and the activation of brown fat rndsystems.comresearchgate.net.

Future research should leverage this compound to further explore other FFA4-mediated biological processes. This could include its utility in dissecting the receptor's role in adipogenesis, lipolysis, glucose uptake, and its broader impact on metabolic homeostasis abcam.comresearchgate.net. For example, studies have shown that this compound can suppress adipogenesis, inhibit glucose uptake, and enhance isoprenaline-stimulated lipolysis in adipocytes, suggesting its utility in understanding adipocyte dysfunction researchgate.net. Its application could extend to investigating FFA4's contribution to various inflammatory conditions, gut hormone regulation beyond GLP-1, and its potential involvement in neurological or cardiovascular functions where FFA4 expression might be relevant.

Development of Next-Generation Chemical Tools Based on this compound's Pharmacophore for Advanced FFA4 Research

The pharmacophore of this compound, which is the arrangement of features in its chemical structure responsible for its biological activity, serves as a valuable template for the development of new chemical tools researchgate.netnih.gov. Given that this compound was, for a period, the only described FFA4 antagonist, and its mechanism was initially unclear, understanding its allosteric nature has opened avenues for designing improved modulators acs.orgmdpi.comresearchgate.net.

The synthesis of close chemical analogs of this compound, such as TUG-1387 (a compound devoid of FFA4 activity), highlights the potential for creating control compounds and probes with refined properties researchgate.netnih.gov. Future efforts should focus on synthesizing and characterizing novel compounds that retain or improve upon this compound's selectivity and potency while potentially offering different pharmacological profiles (e.g., neutral antagonists, inverse agonists, or even allosteric agonists if the allosteric site allows for such modulation). These next-generation tools could possess enhanced pharmacokinetic properties, improved cell permeability, or different mechanisms of action, enabling more precise and nuanced investigations into FFA4 signaling pathways both in vitro and in vivo.

Integration of Multi-Omics Data for a Holistic Understanding of FFA4 Signaling Networks

To gain a comprehensive understanding of FFA4 signaling networks and the impact of its modulation by compounds like this compound, the integration of multi-omics data is crucial colab.wsgenexplain.comescholarship.orgfrontiersin.org. This approach involves combining data from various "omics" domains, such as genomics, transcriptomics, proteomics, and metabolomics, to reveal interconnected biological processes genexplain.comfrontiersin.org.

By applying multi-omics strategies, researchers can move beyond correlational observations to identify causal insights into how FFA4 activation or inhibition by this compound influences gene expression, protein phosphorylation, metabolic pathways, and ultimately, cellular phenotypes genexplain.comembopress.org. For instance, quantitative proteomics could be used to identify changes in protein expression and phosphorylation patterns in response to this compound treatment, providing insights into downstream signaling cascades nih.gov. Integrating these data with transcriptomic changes and metabolomic profiles would offer a holistic view of the complex regulatory networks governed by FFA4, potentially uncovering novel pathways or biomarkers relevant to metabolic and inflammatory diseases. This systems-level perspective is vital for identifying critical points in the FFA4 signaling network that could serve as future therapeutic targets genexplain.com.

Q & A

Q. What is the primary pharmacological mechanism of AH 7614, and how is its selectivity for FFA4/GPR120 validated experimentally?

this compound acts as a selective antagonist of the free fatty acid receptor 4 (FFA4/GPR120), blocking intracellular calcium mobilization induced by ligands like ω-6 fatty acids (e.g., linoleic acid) and synthetic agonists (e.g., GSK137647A). Its selectivity is validated through comparative pIC50 values across species: 7.1 (human), 8.1 (mouse), and 8.1 (rat), with minimal activity against FFA1 (pIC50 <4.6). Experimental validation involves calcium flux assays in FFA4-expressing U2OS osteosarcoma cells, where this compound (0.063–1 μM) antagonizes agonist-induced responses . Cross-reactivity is assessed using receptor-specific agonists in parallel assays.

Q. Which cell lines and experimental conditions are optimal for studying this compound’s effects on GLP-1 secretion?

Key models include:

  • MIN6 murine pancreatic β-cells : To study glucose-stimulated insulin secretion (GSIS) under this compound treatment (e.g., 100 μM abolishes GSK137647A-induced GSIS enhancement).
  • NCI-H716 enteroendocrine cells : For evaluating GLP-1 secretion modulation.
  • STC-1 intestinal cells : Native FFA4 expression makes them suitable for physiological ligand studies. Ensure media supplementation with 10% FBS and pre-incubation with this compound (30–60 minutes) to achieve receptor antagonism before agonist exposure .

Q. How should researchers address solubility challenges with this compound in in vitro assays?

this compound is highly soluble in DMSO (≥35.1 mg/mL) but insoluble in water or ethanol. For cellular assays:

  • Prepare stock solutions in DMSO at 10 mM, then dilute in culture media to ≤0.1% DMSO (v/v) to avoid cytotoxicity.
  • Vortex and sonicate stock solutions to ensure homogeneity.
  • Include vehicle controls (equivalent DMSO concentrations) to isolate compound-specific effects .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies in reported pIC50 values for this compound across species or experimental setups?

Variability in pIC50 values (e.g., human vs. rodent FFA4) may arise from differences in receptor glycosylation, assay sensitivity, or cell line transfection efficiency. To mitigate:

  • Use isogenic cell lines (e.g., HEK293T transiently transfected with species-specific FFA4).
  • Standardize calcium imaging protocols (e.g., FLIPR Tetra system with consistent dye loading times).
  • Validate antagonist potency via Schild regression analysis to confirm competitive binding .

Q. How can researchers optimize this compound dosing in co-culture systems or in vivo models to avoid off-target effects?

  • In vitro co-cultures : Perform dose-response curves in monocultures first to establish IC50 thresholds. For example, in neuroinflammatory models, use 1–10 μM this compound to block FFA4-mediated microglial activation without affecting neuronal viability .
  • In vivo models : Administer via intraperitoneal injection (5–10 mg/kg in rodents) after pharmacokinetic profiling to ensure brain penetrance (if required). Monitor plasma stability using LC-MS to confirm bioavailability .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent antagonism in complex assays (e.g., calcium flux or insulin secretion)?

  • Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.
  • ANOVA with post hoc tests : Compare agonist-induced responses with/without this compound pre-treatment (e.g., Tukey’s test for multi-group comparisons).
  • Power analysis : Ensure sample sizes (n ≥ 3 biological replicates) to detect ≥20% effect sizes with α = 0.05 .

Q. How can researchers validate this compound’s specificity when studying FFA4 crosstalk with other GPCRs (e.g., FFA1 or β-arrestin pathways)?

  • β-arrestin recruitment assays : Use BRET or Tango assays to confirm this compound does not modulate β-arrestin signaling downstream of FFA4.
  • CRISPR knockout controls : Generate FFA4-KO cell lines to isolate receptor-specific effects.
  • Pathway-specific inhibitors : Co-treat with FFA1 antagonists (e.g., GW1100) to rule out cross-talk .

Methodological Best Practices

Q. What protocols ensure reproducible results when replicating this compound studies from literature?

  • Strict storage : Store this compound at -20°C in desiccated, light-protected vials to prevent degradation.
  • Batch consistency : Verify compound purity (>95%) via HPLC prior to use.
  • Positive controls : Include reference antagonists (e.g., TUG-891 for FFA4 agonism) to validate assay functionality .

Q. How should researchers design experiments to dissect this compound’s role in inflammatory vs. metabolic pathways mediated by FFA4?

  • Transcriptomic profiling : Perform RNA-seq on this compound-treated macrophages to identify NF-κB vs. PPARγ pathway enrichment.
  • Metabolic flux analysis : Use Seahorse assays to quantify changes in glycolysis or oxidative phosphorylation in adipocytes.
  • In vivo knockout models : Compare wild-type and FFA4-KO mice under high-fat diets to isolate metabolic effects .

Q. What ethical and reporting standards apply to preclinical studies using this compound?

  • Animal studies : Adhere to ARRIVE guidelines for sample size justification, randomization, and blinding.
  • Data transparency : Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias.
  • Ethical review : Obtain institutional approval for human-derived cell lines (e.g., NCI-H716) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.